![molecular formula C16H20N6O B4772766 N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-ethylbutanamide](/img/structure/B4772766.png)
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-ethylbutanamide
Overview
Description
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-ethylbutanamide, also known as JNJ-1661010, is a small molecule inhibitor that has shown promise in the treatment of various diseases.
Mechanism of Action
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-ethylbutanamide works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of various proteins, including those involved in cancer growth and inflammation. By inhibiting Hsp90, N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-ethylbutanamide can prevent the growth and survival of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-ethylbutanamide has been shown to have several biochemical and physiological effects. It can reduce the production of various inflammatory molecules, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It can also induce cell death in cancer cells and reduce the growth of tumors.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-ethylbutanamide is that it has shown efficacy in various cancer cell lines, making it a promising candidate for further research. However, one limitation is that it may have off-target effects, which could lead to unwanted side effects.
Future Directions
There are several future directions for research on N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-ethylbutanamide. One direction is to further investigate its efficacy in various cancer types and explore its potential use in combination with other cancer treatments. Another direction is to investigate its potential use in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-ethylbutanamide and its potential off-target effects.
Scientific Research Applications
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-ethylbutanamide has been extensively studied for its potential use in the treatment of various diseases. It has shown promise in the treatment of cancer, inflammation, and pain. In particular, N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-ethylbutanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.
properties
IUPAC Name |
N-[4-cyano-2-(4,6-dimethylpyrimidin-2-yl)pyrazol-3-yl]-2-ethylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-5-12(6-2)15(23)21-14-13(8-17)9-18-22(14)16-19-10(3)7-11(4)20-16/h7,9,12H,5-6H2,1-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPZNQYUHBNOHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C=NN1C2=NC(=CC(=N2)C)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]-2-ethylbutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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